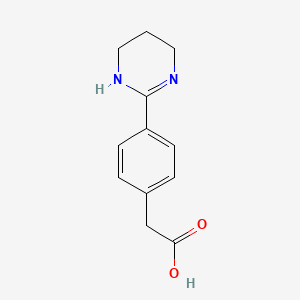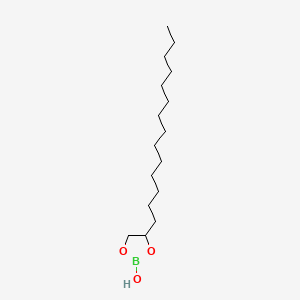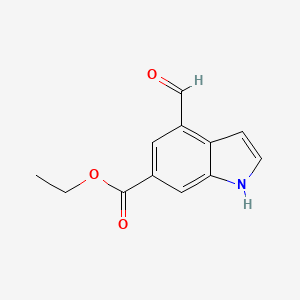![molecular formula C10H10O3S B12958227 2-Propenal, 3-[3-(methylsulfonyl)phenyl]-](/img/structure/B12958227.png)
2-Propenal, 3-[3-(methylsulfonyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenal, 3-[3-(methylsulfonyl)phenyl]- is an organic compound with a molecular structure that includes a propenal group attached to a phenyl ring substituted with a methylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 3-[3-(methylsulfonyl)phenyl]- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of benzaldehyde derivatives with acrolein, followed by sulfonation to introduce the methylsulfonyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of 2-Propenal, 3-[3-(methylsulfonyl)phenyl]- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-Propenal, 3-[3-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
2-Propenal, 3-[3-(methylsulfonyl)phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Propenal, 3-[3-(methylsulfonyl)phenyl]- involves its interaction with molecular targets through its reactive functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methylsulfonyl group can also participate in various chemical interactions, contributing to the compound’s overall reactivity and biological activity.
類似化合物との比較
Similar Compounds
Cinnamaldehyde: Similar structure but lacks the methylsulfonyl group.
Acrolein: Contains a propenal group but lacks the phenyl ring and methylsulfonyl group.
Benzaldehyde: Contains a phenyl ring with an aldehyde group but lacks the propenal and methylsulfonyl groups.
Uniqueness
2-Propenal, 3-[3-(methylsulfonyl)phenyl]- is unique due to the presence of both the propenal and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H10O3S |
|---|---|
分子量 |
210.25 g/mol |
IUPAC名 |
(E)-3-(3-methylsulfonylphenyl)prop-2-enal |
InChI |
InChI=1S/C10H10O3S/c1-14(12,13)10-6-2-4-9(8-10)5-3-7-11/h2-8H,1H3/b5-3+ |
InChIキー |
DAMFAEROGHTOJM-HWKANZROSA-N |
異性体SMILES |
CS(=O)(=O)C1=CC=CC(=C1)/C=C/C=O |
正規SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12958150.png)













